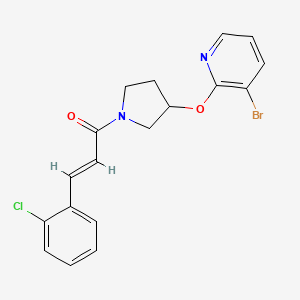
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16BrClN2O2 and its molecular weight is 407.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is an organic compound classified as an enone, characterized by a carbon-carbon double bond adjacent to a carbonyl group. Its structure includes a pyrrolidine moiety and halogenated aromatic rings, suggesting potential biological activities that warrant investigation in medicinal chemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BrClN₂O₂ |
| Molecular Weight | 407.7 g/mol |
| CAS Number | 1904606-53-6 |
| Structure | Structure |
The biological activity of this compound is likely mediated through its interaction with various molecular targets, particularly in pathways related to cancer and inflammation. Compounds with similar structures have been shown to inhibit key signaling pathways, such as the MEK-MAPK pathway, which is often activated in solid tumors . The presence of halogen substituents on the aromatic rings enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrrolidine derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may share similar mechanisms due to its structural features.
Antimicrobial Activity
Pyrrolidine derivatives have also shown promising antibacterial and antifungal activities. In vitro tests indicate that compounds with similar halogenated structures can effectively inhibit the growth of harmful bacteria . This suggests that this compound may possess antimicrobial properties worth exploring.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of related compounds:
- Antiproliferative Studies : A study evaluating the antiproliferative effects of pyrrolidine derivatives found that compounds with electron-withdrawing groups (like Cl and Br) exhibited enhanced activity against cancer cell lines . The presence of the 2-chlorophenyl group in our compound is hypothesized to contribute similarly.
- Inhibition of MAPK Pathway : In a pharmacological study involving a related MEK inhibitor, significant inhibition of pMAPK was observed in liver and lung tissues following administration . This underscores the potential for this compound to impact similar pathways.
属性
IUPAC Name |
(E)-1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-15-5-3-10-21-18(15)24-14-9-11-22(12-14)17(23)8-7-13-4-1-2-6-16(13)20/h1-8,10,14H,9,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZZZVLIKYJOI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














